2-Methoxyphenylacetic acid

Beschreibung

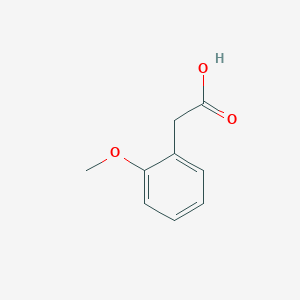

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEWTCACRDEAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059083 | |

| Record name | Benzeneacetic acid, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 2-Methoxyphenylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-25-4 | |

| Record name | 2-Methoxyphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 93-25-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 93-25-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methoxyphenylacetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWF2D897KB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxyphenylacetic Acid: Chemical Properties and Structure

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Methoxyphenylacetic acid (CAS No. 93-25-4). It includes detailed information on its physicochemical properties, spectral data, and structural identifiers. Furthermore, this document outlines representative experimental protocols for its synthesis and analysis, discusses its stability and reactivity, and presents a logical workflow for its characterization. All quantitative data is summarized in tabular format for clarity and ease of comparison.

Chemical Structure and Identifiers

This compound, also known as (o-methoxyphenyl)acetic acid, is an aromatic carboxylic acid.[1] Its structure consists of a phenyl ring substituted with a methoxy group and an acetic acid group at positions 1 and 2 (ortho), respectively.

The two-dimensional chemical structure of this compound is depicted below.

Caption: 2D Structure of this compound.

A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification in databases and literature.

| Identifier | Value | Reference |

| IUPAC Name | 2-(2-methoxyphenyl)acetic acid | [2][3] |

| CAS Number | 93-25-4 | [1][2][4] |

| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |

| Molecular Weight | 166.17 g/mol | |

| SMILES | COC1=CC=CC=C1CC(=O)O | [2][3] |

| InChI | 1S/C9H10O3/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | [3] |

| InChIKey | IVEWTCACRDEAOB-UHFFFAOYSA-N | [2][3] |

| Synonyms | (o-Methoxyphenyl)acetic acid, Benzeneacetic acid, 2-methoxy- | [1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in various experimental settings.

| Property | Value | Reference |

| Appearance | White to cream or slightly pink crystalline powder | [1][2] |

| Melting Point | 120-126.5 °C | [1][2][4] |

| Flash Point | 117 °C | [4] |

| pKa | 4.14 ± 0.10 (Predicted) | [5][6] |

| Water Solubility | 9.2 g/L | [4][5] |

| Other Solubilities | Soluble in ethanol, ether, methanol, and acetone |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

| Spectroscopy Type | Data Summary | Reference |

| ¹H NMR | Spectra available and consistent with the proposed structure. | [3] |

| ¹³C NMR | Spectra available and consistent with the proposed structure. | [3][7] |

| Mass Spec. (GC-MS) | Major fragments (m/z) observed at 91 (base peak), 166 (molecular ion), 121, and 122. | [3] |

| Infrared (IR) | ATR-IR spectra are available for reference. | [3] |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections outline representative protocols for the synthesis and purity analysis of this compound.

This protocol describes a common method for preparing phenylacetic acids through the hydrolysis of the corresponding benzyl cyanide precursor.[8]

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, prepare a 30%-70% solution of concentrated sulfuric acid in water.

-

Heating: Heat the sulfuric acid solution to a temperature between 90 °C and 150 °C.

-

Addition of Nitrile: Slowly and continuously add 2-methoxybenzyl cyanide to the heated acid solution.

-

Reaction: Maintain the mixture at reflux, monitoring the reaction progress by techniques such as TLC or GC to ensure the conversion of the nitrile. Stop the reaction when the residual nitrile content is less than 1%.

-

Work-up: Cool the reaction mixture and allow it to stand. Separate the lower acidic aqueous layer.

-

Neutralization: Neutralize the upper organic layer (containing the crude product) with an alkaline solution (e.g., sodium hydroxide) to a pH of 7.5-10.

-

Decolorization: Add activated carbon to the solution at 50 °C-90 °C, stir, and then filter to remove the carbon.

-

Acidification & Precipitation: Acidify the filtrate with an inorganic acid like HCl to a pH of 1-4. Cool the solution while stirring to precipitate the this compound.

-

Isolation & Drying: Collect the solid product by suction filtration, wash it with water, and dry to obtain the final product.

The purity of the synthesized this compound can be determined by a standard aqueous acid-base titration, as indicated by assay specifications of ≥98.5%.[2]

-

Sample Preparation: Accurately weigh a sample of this compound (approx. 150-200 mg) and dissolve it in a suitable solvent, such as a mixture of ethanol and water.

-

Indicator: Add a few drops of a suitable indicator, such as phenolphthalein.

-

Titration Setup: Fill a burette with a standardized solution of sodium hydroxide (NaOH, e.g., 0.1 M).

-

Titration: Titrate the this compound solution with the NaOH solution until the endpoint is reached, indicated by a persistent color change of the indicator.

-

Calculation: Calculate the purity of the sample based on the volume of NaOH titrant used, its concentration, the mass of the sample, and the molecular weight of this compound (166.17 g/mol ).

Logical Workflow for Compound Characterization

The identification and characterization of a chemical compound like this compound follows a logical progression of analytical techniques.

Caption: Logical workflow for the characterization of this compound.

Reactivity and Stability

-

Stability: The compound is stable under normal ambient temperatures and pressures.[1][5]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Upon decomposition, it may produce carbon monoxide and carbon dioxide.[1]

-

Safety: this compound is known to cause skin irritation and serious eye irritation.[3] It may also cause respiratory irritation.[3] Standard personal protective equipment should be worn during handling.[1]

References

- 1. This compound(93-25-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Page loading... [guidechem.com]

- 6. This compound CAS#: 93-25-4 [m.chemicalbook.com]

- 7. This compound(93-25-4) 13C NMR spectrum [chemicalbook.com]

- 8. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]

(o-Methoxyphenyl)acetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical constants of (o-Methoxyphenyl)acetic acid. The information is presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in drug development. This document includes tabulated physical and spectral data, detailed experimental protocols for their determination, and a workflow diagram for a key experimental procedure.

Core Physical and Chemical Properties

(o-Methoxyphenyl)acetic acid, also known as 2-methoxyphenylacetic acid, is a white solid organic compound.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 93-25-4 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |

| Molecular Weight | 166.17 g/mol | [2][3] |

| Appearance | White to slightly pink-cream crystalline powder | [4] |

| Melting Point | 122-125 °C | [5] |

| 123 °C | [3] | |

| 120-123 °C | [1] | |

| Boiling Point | 291.30 °C (estimated) | [7] |

| Density | Not available | |

| pKa | 4.14 ± 0.10 (Predicted) | [4] |

| Solubility | Very soluble in water | [1] |

| 9.2 g/L in water | [4] | |

| 8182 mg/L in water at 25 °C (estimated) | [7] |

Spectroscopic Data

The structural characteristics of (o-Methoxyphenyl)acetic acid have been elucidated through various spectroscopic techniques. The key spectral data are presented below.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.27 – 7.21 | m | Aromatic CH |

| 6.89 – 6.79 | m | Aromatic CH |

| 3.79 | s | -OCH₃ |

| 3.61 | s | -CH₂- |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 177.8 | C=O |

| 159.7 | Aromatic C-O |

| 134.6 | Aromatic C |

| 129.6 | Aromatic CH |

| 121.7 | Aromatic CH |

| 115.0 | Aromatic CH |

| 112.8 | Aromatic CH |

| 55.2 | -OCH₃ |

| 41.1 | -CH₂- |

Solvent: CDCl₃, Frequency: 101 MHz

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300–2500 | Medium | O-H stretch (Carboxylic Acid) |

| 3100–3000 | Strong | C-H stretch (Aromatic) |

| 3000–2850 | Medium | C-H stretch (Aliphatic) |

| 1760–1690 | Strong | C=O stretch (Carboxylic Acid) |

| 1600–1585 | Medium | C-C stretch (in-ring, Aromatic) |

| 1500–1400 | Medium | C-C stretch (in-ring, Aromatic) |

| 1320–1000 | Strong | C-O stretch |

Experimental Protocols

The following sections detail the methodologies for determining the key physical constants of (o-Methoxyphenyl)acetic acid.

Melting Point Determination

The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment. A common method for its determination is the capillary tube method.

Workflow for Melting Point Determination

References

- 1. This compound(93-25-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 93-25-4 | FM25266 | Biosynth [biosynth.com]

- 4. Page loading... [guidechem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2-甲氧基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-methoxyphenyl acetic acid, 93-25-4 [thegoodscentscompany.com]

2-Methoxyphenylacetic Acid (CAS 93-25-4): A Technical Guide for Scientific Professionals

Introduction: 2-Methoxyphenylacetic acid, identified by the CAS number 93-25-4, is a carboxylated aromatic compound with significant applications in synthetic organic chemistry.[1][2] It serves as a crucial intermediate and building block for the synthesis of more complex molecules, particularly within the pharmaceutical and chemical industries. This document provides a comprehensive technical overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Core Properties

The fundamental physical, chemical, and structural properties of this compound are summarized below.

Quantitative Data Summary

| Property | Value |

| CAS Number | 93-25-4 |

| Molecular Formula | C₉H₁₀O₃[1][2][3] |

| Molecular Weight | 166.17 g/mol [1][3][4] |

| Melting Point | 122-125 °C[4][5] |

| Boiling Point | ~254 °C (estimate)[5] |

| Appearance | White to light yellow crystalline powder or solid[3] |

| IUPAC Name | 2-(2-methoxyphenyl)acetic acid[3] |

| InChI Key | IVEWTCACRDEAOB-UHFFFAOYSA-N[4] |

| SMILES | COc1ccccc1CC(O)=O[4] |

Synthesis and Experimental Protocols

This compound is commonly synthesized through the hydrolysis of 2-methoxyphenylacetonitrile. This reaction can be catalyzed by either an acid or a base.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-Methoxyphenylacetonitrile

This protocol provides a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-Methoxyphenylacetonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid

-

Water (H₂O)

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Buchner funnel and filter paper

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1 part 2-methoxyphenylacetonitrile with 2 parts glacial acetic acid and 2 parts water.

-

Acid Addition: Slowly and carefully add 2 parts of concentrated sulfuric acid to the mixture while stirring. An exothermic reaction will occur.

-

Reflux: Heat the mixture to reflux and maintain it for approximately 2-3 hours. The reaction should be monitored for completion using an appropriate method, such as Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, allow the mixture to cool slightly. Carefully pour the hot solution into a beaker containing cold water or crushed ice. This will cause the this compound to precipitate out as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid thoroughly with cold water to remove any residual acid and impurities.

-

Drying: Dry the purified product, a white crystalline solid, in a desiccator or a vacuum oven at a low temperature.

Applications in Drug Development and Research

This compound is primarily used as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its carboxylic acid and methoxy-substituted phenyl groups provide two reactive sites for further chemical modification.

Caption: Logical workflow of this compound as a synthetic precursor.

Its utility is demonstrated in its role as a precursor for various compounds where the 2-methoxyphenylacetyl moiety is a key structural feature. Researchers can leverage this compound to systematically introduce this fragment during exploratory synthesis and lead optimization campaigns.

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.

Hazard Identification and Precautionary Measures

| GHS Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3][6] H335: May cause respiratory irritation.[3] |

Recommended Precautionary Statements:

-

P261: Avoid breathing dust.[1]

-

P264: Wash skin thoroughly after handling.[6]

-

P280: Wear protective gloves, eye protection, and face protection.[1][6]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.

References

Spectroscopic Profile of 2-Methoxyphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Methoxyphenylacetic acid (CAS No. 93-25-4), a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison and analysis. Detailed experimental protocols are also provided to ensure reproducibility.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₁₀O₃, with a molecular weight of 166.17 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

Spectrometer Frequency: 500 MHz Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 - 7.18 | Multiplet | 2H | Ar-H |

| 6.94 - 6.88 | Multiplet | 2H | Ar-H |

| 3.83 | Singlet | 3H | -OCH₃ |

| 3.66 | Singlet | 2H | -CH₂- |

¹³C NMR Data

Spectrometer Frequency: 125 MHz Solvent: Chloroform-d (CDCl₃)

(Note: Complete peer-reviewed ¹³C NMR data was not available in the searched literature. The following are predicted values and known characteristic shifts.)

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C=O (Carboxylic Acid) |

| ~157 | Ar-C-OCH₃ |

| ~131 | Ar-C |

| ~129 | Ar-C |

| ~123 | Ar-C-CH₂ |

| ~121 | Ar-C |

| ~111 | Ar-C |

| ~55 | -OCH₃ |

| ~37 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule based on their characteristic absorption of infrared radiation.

Technique: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3000 | Medium | C-H stretch (Aromatic) |

| ~2900 | Medium | C-H stretch (Aliphatic) |

| 1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1600, 1495 | Medium | C=C stretch (Aromatic Ring) |

| 1245 | Strong | C-O stretch (Aryl Ether) |

| 750 | Strong | C-H bend (Ortho-disubstituted Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[1]

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Ionization: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 166 | 74.70 | [M]⁺ (Molecular Ion) |

| 122 | 49.20 | [M - COOH]⁺ |

| 121 | 68.00 | [M - COOH - H]⁺ |

| 107 | 26.20 | [M - COOH - CH₃]⁺ |

| 91 | 99.99 | [C₇H₇]⁺ (Tropylium Ion) |

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl₃) to a concentration suitable for NMR analysis.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

Data Acquisition:

-

¹H NMR: Standard pulse sequences were used to acquire the proton spectrum. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: A proton-decoupled pulse sequence was used to obtain the carbon spectrum, with chemical shifts also referenced to TMS.

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation: A small amount of finely ground this compound was intimately mixed with dry potassium bromide (KBr). The mixture was then pressed under high pressure to form a transparent pellet.

Instrumentation: An FTIR spectrometer was used to record the spectrum.

Data Acquisition: A background spectrum of the empty sample chamber was first recorded. The KBr pellet containing the sample was then placed in the beam path, and the sample spectrum was acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (GC-MS)

Sample Preparation: A dilute solution of this compound in a suitable volatile solvent was prepared for injection.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source was used.

Data Acquisition: The sample was injected into the GC, where it was vaporized and separated on a capillary column. The separated components then entered the mass spectrometer, where they were ionized by electron impact. The resulting ions were separated based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data presented in this guide.

Caption: General experimental workflow for spectroscopic analysis.

References

Solubility of 2-Methoxyphenylacetic acid in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-methoxyphenylacetic acid in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing essential data on solubility, along with standardized experimental protocols for its determination.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a pharmaceutical compound like this compound, solubility influences critical parameters such as dissolution rate, bioavailability, and the design of effective drug delivery systems. The molecule's structure, featuring a carboxylic acid group and a methoxy-substituted phenyl ring, allows for a range of interactions with different solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Unit |

| Water | Not Specified | 9.2[1][2] | g/L |

| Methanol | Not Specified | Soluble | - |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | - |

| Ethanol | Not Specified | Data Not Available | - |

| Acetone | Not Specified | Data Not Available | - |

| Ethyl Acetate | Not Specified | Data Not Available | - |

Experimental Protocol for Solubility Determination

To ensure accurate and reproducible solubility measurements, a standardized methodology is required. The following protocol is based on the widely accepted static equilibrium or "shake-flask" method, which is suitable for determining the thermodynamic solubility of a compound.[3][4]

Principle

A surplus of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4][5]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Shaking incubator or thermostatically controlled water bath

-

Analytical balance (accuracy ± 0.1 mg)

-

Stoppered glass vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., HPLC-UV, GC-FID)

Procedure

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.[3]

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time needed to achieve a constant concentration.[4]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle. Centrifugation can be used to facilitate this separation.[3]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature. Immediately filter the aliquot through a syringe filter to remove any microscopic particles.[4]

-

Analysis: Accurately dilute the filtered solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method. Quantify the concentration of this compound in the diluted sample using a validated analytical method.

-

Calculation: Calculate the solubility of the compound in the original solvent, accounting for any dilution factors. The experiment should be performed in triplicate to ensure the reliability of the results.[4]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the static equilibrium method for determining solubility.

Caption: Workflow for Solubility Determination by Static Equilibrium Method.

References

2-Methoxyphenylacetic Acid: A Versatile Scaffold for Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyphenylacetic acid, a readily available and versatile carboxylic acid derivative, has emerged as a crucial building block in modern organic synthesis. Its unique structural features, comprising a phenyl ring activated by an ortho-methoxy group and a reactive carboxylic acid moiety, make it an ideal precursor for a diverse array of complex molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a particular focus on its role in the synthesis of pharmaceuticals and other biologically active compounds. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its practical application in the laboratory.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Melting Point | 122-125 °C | |

| CAS Number | 93-25-4 | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in methanol, ethanol, diethyl ether, and hot water. |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.28-7.24 (m, 2H), 6.92-6.88 (m, 2H), 3.84 (s, 3H), 3.67 (s, 2H), 10.5 (br s, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 177.5, 157.5, 130.8, 128.5, 123.6, 120.8, 110.7, 55.4, 36.5.

-

IR (KBr, cm⁻¹): 3005, 2938, 1705 (C=O), 1599, 1495, 1248, 1028, 756.

-

Mass Spectrum (EI, 70 eV): m/z (%) 166 (M⁺, 45), 121 (100), 91 (85), 77 (30).

Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from the reactivity of its carboxylic acid group and the potential for electrophilic substitution on the aromatic ring. The ortho-methoxy group activates the ring towards electrophilic attack and can influence the regioselectivity of these reactions.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of this compound can be readily transformed into a variety of other functional groups, including esters, amides, and acid chlorides. These transformations are fundamental to its use as a synthetic building block.

Esterification of this compound can be achieved through various methods, most commonly the Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification with Ethanol

-

Materials: this compound, absolute ethanol, concentrated sulfuric acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ethyl 2-(2-methoxyphenyl)acetate.

-

Purify the product by column chromatography on silica gel if necessary.

-

| Reactants | Product | Catalyst | Solvent | Reaction Time | Yield |

| This compound, Ethanol | Ethyl 2-(2-methoxyphenyl)acetate | H₂SO₄ | Ethanol | 4-6 h | ~85-95% |

Amides of this compound can be prepared by reacting the acid with an amine in the presence of a coupling agent or by converting the acid to its more reactive acid chloride derivative first.

Experimental Protocol: Amide Formation via Acid Chloride

-

Step 1: Synthesis of 2-(2-methoxyphenyl)acetyl chloride

-

Materials: this compound, thionyl chloride (SOCl₂), dry dichloromethane (DCM).

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in dry DCM.

-

Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the evolution of gas ceases.

-

Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-(2-methoxyphenyl)acetyl chloride, which can often be used in the next step without further purification.

-

-

-

Step 2: Amidation

-

Materials: 2-(2-methoxyphenyl)acetyl chloride, desired amine, triethylamine (or another suitable base), dry DCM.

-

Procedure:

-

Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in dry DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

-

Slowly add a solution of the crude 2-(2-methoxyphenyl)acetyl chloride (1.05 eq) in dry DCM to the amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting amide by recrystallization or column chromatography.

-

-

| Reactants | Product | Reagents | Solvent | Reaction Time | Yield |

| This compound, Amine | N-substituted-2-(2-methoxyphenyl)acetamide | 1. SOCl₂, 2. Amine, Et₃N | Dichloromethane | 4-15 h | ~70-90% |

Reactions Involving the Aromatic Ring

The methoxy-activated phenyl ring of this compound and its derivatives can participate in electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, which are crucial for the construction of more complex carbocyclic frameworks.

A key application of this compound derivatives is in the synthesis of substituted indanones through intramolecular Friedel-Crafts acylation. This transformation is a critical step in the synthesis of several pharmaceuticals, including the Alzheimer's disease drug Donepezil.

Below is a logical workflow for the conversion of this compound to a key indanone intermediate.

References

The Phenylacetic Acid Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Guide to the Discovery, History, and Application of Phenylacetic Acid Derivatives

Phenylacetic acid (PAA), a simple organic compound, serves as a fundamental structural motif for a vast array of biologically active molecules.[1] Its derivatives have become indispensable in medicine, most notably as non-steroidal anti-inflammatory drugs (NSAIDs), but also in other therapeutic areas.[1][2] This technical guide explores the historical development of PAA derivatives, focusing on their synthesis, mechanism of action, and the experimental protocols used to characterize them, with a specific emphasis on the widely-prescribed NSAID, diclofenac.

From Willow Bark to Targeted Synthesis: The Genesis of PAA-Derived NSAIDs

The quest for anti-inflammatory agents dates back centuries, with the use of willow bark, containing salicin, being a historical cornerstone.[3] The 20th century saw a move towards synthetic molecules, with the discovery of phenylbutazone in the 1950s and later, indomethacin.[3] These early NSAIDs, while effective, were associated with significant side effects. This spurred the search for compounds with improved activity and tolerability.

The development of diclofenac represents a landmark in this journey. In 1973, Alfred Sallmann and Rudolf Pfister first synthesized diclofenac, chemically known as 2-(2,6-dichloranilino) phenylacetic acid.[4] The design was a deliberate effort to create a highly active and well-tolerated NSAID.[5] The researchers postulated that an effective agent should possess specific physicochemical properties: an acidity constant (pKa) between 4 and 5, a partition coefficient around 10, and two aromatic rings twisted in relation to each other to enhance binding to its target.[5] Diclofenac, with a pKa of 4.0 and a partition coefficient of 13.4, perfectly embodied these principles. Its structural elements—a phenylacetic acid group, a secondary amino group, and a chlorine-substituted phenyl ring causing maximum twisting—were foundational to its success.[5]

Synthesis of Phenylacetic Acid Derivatives

The versatility of the PAA scaffold stems from the numerous synthetic routes available to create its derivatives. These methods allow for precise modification of the phenyl ring to fine-tune the molecule's biological activity.[1]

Key synthetic strategies include:

-

Hydrolysis of Benzyl Cyanides : A classic and reliable method where a benzyl cyanide is subjected to either acidic or basic hydrolysis to yield the corresponding phenylacetic acid.[1]

-

Palladium-Catalyzed Carbonylation of Benzyl Halides : An efficient, modern approach that uses carbon monoxide as the carboxyl source. This method often results in high yields and demonstrates good tolerance for various functional groups.[1][6] For instance, 2,4-Dichlorophenylacetic acid can be synthesized in high yield (up to 95%) via the carbonylation of 2,4-dichlorobenzyl chloride under optimized conditions.[6]

-

Willgerodt-Kindler Reaction : A unique rearrangement reaction that converts acetophenones into phenylacetic acid derivatives through a thioamide intermediate.[1]

Mechanism of Action: The Cyclooxygenase (COX) Pathway

The primary anti-inflammatory, analgesic, and antipyretic effects of PAA-derived NSAIDs like diclofenac stem from their inhibition of the cyclooxygenase (COX) enzymes.[7][8][9]

There are two primary isoforms of this enzyme:

-

COX-1 : Constitutively expressed in most tissues, it is responsible for producing prostaglandins that maintain essential physiological functions, such as protecting the gastrointestinal tract and maintaining renal function.[8][10]

-

COX-2 : This isoform is typically undetectable in most tissues but is induced during inflammatory processes, leading to the production of pro-inflammatory prostaglandins.[8][10]

By inhibiting COX enzymes, PAA derivatives block the conversion of arachidonic acid into prostaglandin H2 (PGH2), a crucial precursor for various prostanoids that mediate pain and inflammation.[10] While many traditional NSAIDs inhibit both isoforms, diclofenac exhibits a greater potency for inhibiting COX-2, resembling the selectivity of celecoxib.[11][12]

Quantitative Analysis: Pharmacokinetics and Inhibitory Potency

The clinical efficacy and safety of a drug are determined by its pharmacokinetic profile and its potency at the molecular target. Diclofenac is characterized by rapid and complete absorption when given orally, extensive binding to plasma albumin, and elimination primarily through biotransformation into metabolites that are excreted in the urine.[13]

Table 1: Pharmacokinetic Parameters of Diclofenac in Rats

| Parameter | Value (Intravenous, 2 mg/kg) | Value (Oral, 2 mg/kg) | Reference |

|---|---|---|---|

| Elimination Half-Life (t½) | 1.22 ± 0.11 h | 1.12 ± 0.18 h | [14] |

| AUC (0-∞) | 3356 ± 238 h*ng/mL | 2501 ± 303 h*ng/mL | [14] |

| Clearance (CL) | 0.60 ± 0.04 L/h | 0.81 ± 0.10 L/h | [14] |

| Volume of Distribution (Vz) | 1.05 ± 0.10 L | 1.29 ± 0.12 L | [14] |

| Cmax | N/A | 1272 ± 112 ng/mL | [14] |

| Tmax | N/A | 0.19 ± 0.04 h | [14] |

Data presented as mean ± standard deviation.

The potency of NSAIDs is quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 and COX-2 provides a selectivity index.

Table 2: In Vitro COX Inhibition by Diclofenac

| Enzyme | IC50 Value | Reference |

|---|---|---|

| Ovine COX-1 | 9.32 µM | [15] |

| Ovine COX-2 | 0.82 µM | [15] |

Lower IC50 values indicate greater inhibitory potency.

Key Experimental Protocol: In Vitro COX Inhibition Assay

Determining the IC50 values for COX-1 and COX-2 is a critical step in the development of new NSAIDs.[16] A common method is the fluorometric or colorimetric screening assay, which measures the peroxidase activity of the COX enzyme.[8][15]

Detailed Methodology

Objective: To determine the concentration of a PAA derivative (test inhibitor) required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes.[10]

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).[10]

-

Heme cofactor.[10]

-

Arachidonic acid (substrate).[8]

-

Fluorometric probe (e.g., Amplex Red) or colorimetric probe (e.g., TMPD).[15][17]

-

Test inhibitor (dissolved in DMSO).

-

Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1).

-

96-well microplate (opaque for fluorescence, clear for colorimetric).

-

Microplate reader.

Procedure:

-

Reagent Preparation: Prepare working solutions of the assay buffer, cofactors, enzymes, and substrate according to the manufacturer's protocol. Prepare serial dilutions of the test inhibitor and control inhibitors.[17]

-

Reaction Setup: In a 96-well plate, add the following to designated wells:

-

Enzyme Control Wells: Add Assay Buffer, Heme, COX enzyme (either COX-1 or COX-2), and the probe.[18]

-

Inhibitor Wells: Add Assay Buffer, Heme, COX enzyme, the probe, and a specific concentration of the test inhibitor.[8][18]

-

Background Wells: Add all components except the enzyme (or use heat-inactivated enzyme) to measure non-enzymatic signal.[18]

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[10][18]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells simultaneously, preferably using a multi-channel pipette.[8]

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in fluorescence or absorbance over time (e.g., every minute for 5-10 minutes).[9]

-

Data Analysis:

-

Calculate the initial reaction rate (slope) for each well from the linear portion of the kinetic curve.

-

Subtract the rate of the background wells from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

-

Conclusion: The Enduring Legacy of Phenylacetic Acid

The discovery and development of phenylacetic acid derivatives, exemplified by diclofenac, marked a pivotal moment in pharmacology. The journey from broad-acting natural remedies to rationally designed, target-specific molecules showcases the evolution of drug development. The PAA scaffold provided a robust and adaptable foundation for creating potent anti-inflammatory agents. Subsequent innovations have focused on improving the safety profile, leading to topical formulations that minimize systemic exposure and modified-release dosage forms for better patient convenience.[3][11] The principles learned from the study of these foundational drugs continue to inform the design of new therapeutic agents, cementing the legacy of phenylacetic acid as a core component in the modern pharmacopeia.

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 4. Diclofenac - Wikipedia [en.wikipedia.org]

- 5. The history of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [scholarship.miami.edu]

- 12. amu.edu.az [amu.edu.az]

- 13. Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A pharmacokinetic study of diclofenac sodium in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 16. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the safety protocols and handling precautions for 2-Methoxyphenylacetic acid (CAS No. 93-25-4). The information is compiled to ensure the safety of laboratory and manufacturing personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1][2][3]

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

-

GHS07 (Exclamation Mark)

NFPA Ratings: [1]

-

Health: 2 (Intense or continued exposure could cause temporary incapacitation or possible residual injury)

-

Flammability: 0 (Materials that will not burn)

-

Reactivity: 0 (Normally stable)

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C9H10O3 | [1][2] |

| Molecular Weight | 166.17 g/mol | [2][3] |

| Appearance | White powder/solid | [3] |

| Melting Point | 122 - 125 °C | |

| Flash Point | 117 °C | [4] |

| log Pow (n-octanol/water) | 1.51 (experimental) |

First Aid Measures

Adherence to the following first aid protocols is critical in the event of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or absent, provide artificial respiration. Seek medical attention.[1][2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.[1][2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2] |

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

| Aspect | Guideline |

| Suitable Extinguishing Media | Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1][2] |

| Unsuitable Extinguishing Media | No limitations on extinguishing agents are given for this substance. |

| Special Hazards | Thermal decomposition can generate carbon oxides (carbon monoxide and carbon dioxide).[1][5] The substance is combustible, and vapors may form explosive mixtures with air upon intense heating. |

| Firefighter Protection | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear, including gas-tight chemical protective clothing.[1][4][5] |

Accidental Release Measures

A systematic approach is necessary for managing spills of this compound.

| Aspect | Procedure |

| Personal Precautions | Evacuate unnecessary personnel from the area. Ensure adequate ventilation. Avoid breathing dust. Wear appropriate personal protective equipment (see Section 6).[1][2] |

| Environmental Precautions | Prevent the substance from entering drains, sewers, or public waters.[1][2] |

| Methods for Cleaning Up | For small spills, vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[4] Avoid generating dust. For large spills, cover drains and collect the material for disposal. |

Handling and Storage

Proper handling and storage are essential to minimize risk.

| Aspect | Recommendation |

| Handling | Use only in a well-ventilated area.[1][5] Avoid contact with skin and eyes.[1] Do not breathe dust, mist, or spray.[1] Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[1] |

| Storage | Store in a cool, dry, and well-ventilated place.[1][5] Keep the container tightly closed when not in use.[1][5] Store locked up.[1] |

| Incompatible Materials | Strong oxidizing agents and strong bases.[1] |

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are crucial for safe handling.

| Control Parameter | Specification |

| Engineering Controls | Ensure good ventilation of the workstation. Emergency eye wash fountains and safety showers should be readily available.[1][5] |

| Eye/Face Protection | Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards. A face shield may also be necessary.[1][2][4] |

| Hand Protection | Wear protective gloves.[1][4] |

| Skin and Body Protection | Wear suitable protective clothing to prevent skin exposure.[1][4] Safety shoes are also recommended.[1] |

| Respiratory Protection | If ventilation is inadequate, wear a NIOSH-approved respirator.[1][4] |

Experimental Protocols

Protocol 7.1: Standard Procedure for Handling a Small Spill

-

Notification: Immediately alert personnel in the vicinity of the spill.

-

Evacuation: Evacuate non-essential personnel from the immediate area.

-

Ventilation: Ensure the area is well-ventilated to avoid inhalation of dust.

-

PPE: Don the appropriate PPE as outlined in Section 7, including respiratory protection, gloves, eye protection, and a lab coat.

-

Containment: If the spill is a powder, carefully sweep or vacuum the material. Avoid actions that could generate dust.

-

Collection: Place the collected material into a clearly labeled, sealed container for hazardous waste.

-

Decontamination: Clean the spill area with a suitable solvent or detergent and water.

-

Disposal: Dispose of the waste container and any contaminated cleaning materials according to institutional and local regulations.

Visualizations

Caption: Workflow for handling a spill of this compound.

Caption: Personal Protective Equipment (PPE) for this compound.

References

Thermoanalytical Properties of 2-Methoxyphenylacetic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the thermoanalytical properties of 2-Methoxyphenylacetic acid. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the thermal behavior of this compound. This document outlines key thermal characteristics, detailed experimental methodologies for their determination, and a proposed thermal decomposition pathway.

Core Thermoanalytical Properties

This compound is a white to cream-colored crystalline solid.[1] A critical parameter in its thermal profile is the melting point, which has been consistently reported in the literature. While comprehensive experimental data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are not extensively available in published literature, this guide provides a summary of known values and outlines the expected behavior based on the analysis of structurally similar compounds.

Table 1: Summary of Thermoanalytical Data for this compound

| Property | Value | Technique |

| Melting Point | 121.5-126.5 °C | Capillary Method / DSC |

| Flash Point | 117 °C | Not Specified |

| Decomposition Products | Carbon Monoxide (CO), Carbon Dioxide (CO₂) | Inferred from TGA-MS |

Note: The melting point is a well-documented value. The flash point is noted in safety data sheets. The decomposition products are the expected outcome of the thermal degradation of a carboxylic acid derivative.

Experimental Protocols

To characterize the thermoanalytical properties of this compound, standardized experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.

Differential Scanning Calorimetry (DSC) Protocol

DSC is employed to determine the melting point and the enthalpy of fusion.

Objective: To determine the melting point (Tₘ) and enthalpy of fusion (ΔHբ) of this compound.

Instrumentation: A heat-flux or power-compensated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan.

-

Reference: An empty, hermetically sealed aluminum pan is used as a reference.

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 150 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Expected Outcome: A sharp endothermic peak is expected in the range of 121-127 °C, corresponding to the melting of the crystalline solid.

Thermogravimetric Analysis (TGA) Protocol

TGA is used to evaluate the thermal stability and decomposition profile of the compound.

Objective: To determine the onset of decomposition and characterize the mass loss stages of this compound.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Calibration: Perform weight and temperature calibrations according to the instrument manufacturer's guidelines.

-

Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert nitrogen environment, with a purge rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: The TGA thermogram will show the percentage of weight loss as a function of temperature. The derivative of the TGA curve (DTG) helps to identify the temperatures of maximum decomposition rates.

Thermal Decomposition Pathway

While a specific, experimentally verified decomposition pathway for this compound is not available in the literature, a plausible pathway can be proposed based on the known chemistry of similar aromatic carboxylic acids. The primary decomposition is expected to initiate with the decarboxylation of the acetic acid moiety.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the complete thermoanalytical characterization of this compound.

Caption: Workflow for thermoanalytical characterization.

References

Methodological & Application

Synthesis of 2-Methoxyphenylacetic Acid from 2-Methoxybenzyl Cyanide: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-methoxyphenylacetic acid via the acid-catalyzed hydrolysis of 2-methoxybenzyl cyanide. This transformation is a fundamental reaction in organic synthesis, yielding a valuable intermediate for the development of various pharmaceutical agents and fine chemicals. The protocol presented herein is a compilation of established methods, offering a straightforward and efficient procedure. All quantitative data is summarized for clarity, and a visual workflow is provided to illustrate the experimental process.

Introduction

This compound is a key building block in the synthesis of a wide range of biologically active molecules. The hydrolysis of the corresponding benzyl cyanide is a common and effective method for its preparation.[1][2] This process can be achieved under either acidic or alkaline conditions, with acid-catalyzed hydrolysis being a frequently employed and high-yielding approach.[1][3][4] The following protocol details the acid-catalyzed hydrolysis of 2-methoxybenzyl cyanide using sulfuric acid.

Reaction Scheme

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| 2-Methoxybenzyl Cyanide | 1.0 molar equivalent | N/A |

| Concentrated Sulfuric Acid (98%) | ~2.4 molar equivalents | [5] |

| Water | ~5.5 molar equivalents | [5] |

| Reaction Conditions | ||

| Temperature | 90-150 °C | [5] |

| Reaction Time | 1-5 hours (until completion) | [6] |

| Product Information | ||

| Product | This compound | N/A |

| Theoretical Yield | Varies based on starting material | N/A |

| Expected Yield | 80-90% | [5] |

| Purity (typical) | >99% after purification | [7] |

| Melting Point | 121-124 °C | N/A |

Experimental Protocol

This protocol is adapted from established procedures for the hydrolysis of substituted benzyl cyanides.[3][5]

Materials and Equipment:

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle with temperature controller

-

Dropping funnel

-

Beakers

-

Büchner funnel and filter flask

-

pH paper or pH meter

-

2-Methoxybenzyl cyanide

-

Concentrated sulfuric acid (98%)

-

Deionized water

-

Toluene (for optional extraction)

-

Activated carbon (for optional decolorization)

-

Sodium hydroxide solution (for pH adjustment during workup)

-

Hydrochloric acid (for acidification)

Procedure:

-

Reaction Setup:

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, carefully add 100 g of deionized water.

-

While stirring, slowly add 240 g of concentrated sulfuric acid (98%) to the water. Caution: This is a highly exothermic process. Add the acid slowly and allow the solution to cool if necessary.

-

-

Reaction:

-

Heat the sulfuric acid solution to 90 °C using a heating mantle.

-

Slowly add 200 g of 2-methoxybenzyl cyanide to the hot acid solution via the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature between 90 °C and 150 °C.[5]

-

After the addition is complete, continue to heat the mixture under reflux and stir for 1-5 hours.[6] The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically <1% remaining).[5]

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to approximately 80 °C.

-

Pour the warm mixture into 1 L of cold water with stirring. This will cause the crude this compound to precipitate.

-

Cool the mixture further in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with several portions of cold water to remove residual acid.

-

-

Purification (optional but recommended):

-

The crude product can be purified by recrystallization. A suitable solvent system can be determined experimentally (e.g., water, or a mixture of toluene and heptane).

-

Alternatively, for a more thorough purification, the crude product can be dissolved in a sodium hydroxide solution to form the sodium salt.

-

Suspend the crude solid in water and add a 10% sodium hydroxide solution until the solid dissolves and the pH is between 7.5 and 10.[5]

-

(Optional) Add a small amount of activated carbon to the solution and heat to 50-90 °C for 15-30 minutes to decolorize.[5] Filter the hot solution to remove the activated carbon.

-

With stirring, slowly add concentrated hydrochloric acid to the filtrate to acidify it to a pH of 1-4.[5][7]

-

The purified this compound will precipitate as a white solid.

-

Cool the mixture in an ice bath and collect the purified product by vacuum filtration.

-

Wash the purified product with cold water and dry under vacuum to a constant weight.

-

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]

- 6. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]

- 7. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]

Application Notes and Protocols for the Use of 2-Methoxyphenylacetic Acid in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methoxyphenylacetic acid as a versatile building block in the synthesis of pharmaceutical intermediates. The protocols and data presented herein are intended to guide researchers in the efficient and effective application of this compound in drug discovery and development workflows.

This compound is a valuable precursor in organic synthesis due to its reactive carboxylic acid moiety and the potential for substitution on the phenyl ring.[1] Its structure is a key component in a variety of active pharmaceutical ingredients (APIs), particularly in the development of treatments for neurological and cardiovascular diseases. The following sections detail a common and critical reaction: the formation of amide bonds, a fundamental step in the synthesis of numerous pharmaceutical candidates.

Key Application: Amide Bond Formation

The carboxylic acid group of this compound can be readily coupled with primary or secondary amines to form amide bonds. This reaction is one of the most frequently utilized transformations in medicinal chemistry.[2] The resulting 2-methoxyphenylacetamides are important intermediates in the synthesis of a wide range of pharmacologically active molecules.

Comparative Data of Common Amide Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity in amide bond formation. The following table summarizes the performance of commonly used coupling reagents applicable to the reaction of this compound.

| Coupling Reagent | Class | Relative Reactivity | Common Additives | Key Considerations |

| HATU | Aminium/Uronium Salt | Very High | HOAt (pre-incorporated) | Highly effective for hindered couplings; may be expensive. |

| HBTU | Aminium/Uronium Salt | High | HOBt (pre-incorporated) | Can require elevated temperatures for sterically hindered substrates. |

| EDC | Carbodiimide | Moderate | HOBt, HOAt | Water-soluble byproducts are easily removed during workup. |

| DCC | Carbodiimide | Moderate | HOBt, HOAt | Forms a dicyclohexylurea (DCU) byproduct that is insoluble and removed by filtration. |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative pharmaceutical intermediate, N-(2-methoxyphenyl)-2-(2-methoxyphenyl)acetamide, via amide coupling.

Protocol 1: Amide Coupling using HATU

This protocol describes a highly efficient method for the synthesis of N-(2-methoxyphenyl)-2-(2-methoxyphenyl)acetamide using HATU as the coupling reagent.

Materials:

-

This compound

-

2-Methoxyaniline

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

1 N HCl

-

1 N NaHCO3

-

Saturated NaCl solution (brine)

-

Anhydrous MgSO4

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and 2-methoxyaniline (1.0 equivalent) in DMF.

-

Addition of Base: Add DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Activation and Coupling: Add HATU (1.05 equivalents) to the reaction mixture. Stir the reaction at room temperature for 2-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 N HCl, 1 N NaHCO3, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a 2-methoxyphenylacetamide intermediate.

Signaling Pathways and Logical Relationships

The synthesis of pharmaceutical intermediates from this compound is a critical step in the drug development pipeline. The following diagram illustrates the logical relationship from starting material to a potential final product and its intended biological application.

These protocols and guidelines are intended to serve as a starting point for the development of robust and scalable synthetic routes to valuable pharmaceutical intermediates derived from this compound. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets and research goals.

References

Application Notes and Protocols for the Derivatization of 2-Methoxyphenylacetic Acid for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 2-Methoxyphenylacetic acid (2-MPAA) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a crucial step to increase the volatility and thermal stability of polar analytes like 2-MPAA, thereby improving chromatographic resolution and detection sensitivity. Two common and effective derivatization techniques, silylation and esterification, are presented here with detailed methodologies.

Introduction

This compound (2-MPAA) is an organic compound that, in its underivatized form, exhibits poor chromatographic behavior due to the polarity of its carboxylic acid group. This leads to issues such as peak tailing and low sensitivity in GC-MS analysis. Chemical derivatization masks this polar functional group, rendering the molecule more amenable to GC-MS analysis. This application note details two robust methods for the derivatization of 2-MPAA:

-

Silylation: Conversion to its trimethylsilyl (TMS) ester using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Esterification: Conversion to its methyl ester using boron trifluoride-methanol (BF3-Methanol).

These methods are widely applicable to organic acids and provide a reliable means for their quantitative analysis.

Quantitative Data Summary

The following tables summarize the key quantitative data for underivatized and derivatized this compound. This information is critical for method development and data interpretation in GC-MS analysis.

Table 1: Mass Spectrometry Data for this compound and its Derivatives

| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) and Relative Intensities |

| This compound | 166.17 | 166 (M+), 121, 91, 77 |

| This compound, TMS derivative | 238.36 | 238 (M+), 223, 195, 121, 91 |

| This compound, Methyl Ester | 180.20 | 180 (M+), 121, 91, 77 |

Table 2: Chromatographic Data for Derivatized this compound

| Derivative | Retention Index (Non-polar column) |

| This compound, TMS derivative | Data not available in the provided search results. |

| This compound, Methyl Ester | Data not available in the provided search results. |

Note: Retention times are highly dependent on the specific GC column, temperature program, and other chromatographic conditions. The provided retention indices serve as a more transferable metric.

Experimental Protocols

Crucial Prerequisite: All glassware must be thoroughly dried before use, as both derivatization reagents are sensitive to moisture. Samples should be free of water. If samples are in an aqueous solution, they must be evaporated to dryness under a stream of nitrogen before derivatization.

Protocol 1: Silylation using BSTFA

This protocol describes the formation of the trimethylsilyl (TMS) ester of 2-MPAA. Silylation is a rapid and effective method for derivatizing carboxylic acids.

Materials:

-

This compound (2-MPAA) standard or sample

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

-

GC vials with caps

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Sample Preparation: Place 1 mg of the dried 2-MPAA sample into a GC vial.

-

Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the sample.

-

Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial.

-

Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the mixture at 60°C for 30 minutes in a heating block or oven.

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Esterification using BF3-Methanol

This protocol details the synthesis of the methyl ester of 2-MPAA. Esterification is a classic and robust method for the derivatization of carboxylic acids.

Materials:

-

This compound (2-MPAA) standard or sample

-

Boron trifluoride-methanol solution (14% w/v)

-

Hexane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Reaction vials with caps

-

Heating block or oven

-

Vortex mixer

Procedure:

-

Sample Preparation: Place 1 mg of the dried 2-MPAA sample into a reaction vial.